3-(2-chloro-6-fluorobenzamido)-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide
Description
Historical Development of Benzofuran Chemistry
The benzofuran nucleus, first synthesized by William Henry Perkin in 1870 via the Perkin rearrangement of coumarins, laid the foundation for heterocyclic chemistry. Early methods focused on extracting benzofuran from coal tar or dehydrogenating 2-ethylphenol. The 20th century saw advancements in synthetic strategies, including O-alkylation of salicylaldehyde, Diels–Alder reactions, and cycloisomerization of alkynylphenols. Modern catalytic methods, such as ruthenium-catalyzed alkyne-hydroxybenzoic acid coupling, have expanded access to complex benzofuran derivatives like diptoindonesin G. These innovations enabled the systematic exploration of benzofuran-2-carboxamides, where the carboxamide group enhances hydrogen bonding and target affinity.
Significance of Benzofuran-2-carboxamide Derivatives in Medicinal Research
Benzofuran-2-carboxamides exhibit broad bioactivity due to their ability to interact with enzymes and receptors. For example, 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides demonstrate neuroprotective effects by scavenging reactive oxygen species and inhibiting NMDA-induced excitotoxicity. Halogenated derivatives, such as those with chloro or fluoro substituents, show enhanced metabolic stability and binding specificity. The compound 3-(2-chloro-6-fluorobenzamido)-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide exemplifies this trend, leveraging halogen atoms to optimize steric and electronic interactions with biological targets.
Current Research Landscape on Substituted Benzofurans
Recent studies prioritize hybrid molecules combining benzofuran cores with heterocycles like piperazine or thiazoline. For instance, benzofuran-piperazine hybrids exhibit potent antifungal activity against Candida krusei and Cryptococcus neoformans. Additionally, macrocyclic benzofurans are being investigated for antiviral applications, particularly against hepatitis C. The table below summarizes key advances in benzofuran-based drug discovery:
Structural Classifications of Benzofuran-Based Pharmaceuticals
Benzofuran derivatives are classified by substitution patterns and fused ring systems:
- Simple Benzofurans : Unsubstituted or mono-substituted (e.g., psoralen).
- Halogenated Derivatives : Chloro-, fluoro-, or bromo-substituted variants (e.g., this compound).
- Fused Tricyclic Systems : Angular tricyclic benzofurans from fungal metabolites (e.g., aflatrem).
- Carboxamide-Functionalized : Benzofuran-2-carboxamides with aryl or alkyl amides (e.g., neuroprotective 1f).
Structural modifications at the C2 carboxamide position significantly influence bioactivity. For example, -CH3 at R2 and -OH at R3 enhance antioxidant capacity in neuroprotective derivatives. Halogenation at the benzamido group, as seen in the target compound, improves lipophilicity and target engagement.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorobenzoyl)amino]-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2FN2O3/c23-12-5-3-6-13(11-12)26-22(29)20-19(14-7-1-2-10-17(14)30-20)27-21(28)18-15(24)8-4-9-16(18)25/h1-11H,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWZXDORTAUAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)Cl)NC(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorobenzamido)-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the amide and halogen substituents through a series of reactions such as halogenation, amidation, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-fluorobenzamido)-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter halogen atoms or other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
3-(2-chloro-6-fluorobenzamido)-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It may be utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorobenzamido)-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and amide groups can form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to desired biological effects. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares key structural motifs with several derivatives documented in the literature:
Benzamide Derivatives with Halogenated Aromatic Substituents
- 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (EP 3 532 474 B1):
- Similarity : Both compounds feature a 2-chloro-6-fluorophenyl group, which enhances electrophilicity and binding affinity in target interactions.
- Difference : The analog includes a bromo-fluoro substitution and a trifluoropropoxy group, which may improve metabolic stability compared to the benzofuran core of the target compound .
Benzofuran Carboxamides
- N-(2-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide :
Thiazolidine Derivatives with N-(3-Chlorophenyl) Moieties
- (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide: Similarity: The N-(3-chlorophenyl) group is retained, a common feature in anti-inflammatory agents. Difference: Replaces benzofuran with a thiazolidine-dione core, showing IC50 values of 45.6 µM for NO inhibition in macrophages, suggesting a structure-activity relationship (SAR) favoring heterocyclic flexibility .
Biological Activity
The compound 3-(2-chloro-6-fluorobenzamido)-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide is a member of the benzofuran derivatives, which have gained attention due to their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzofuran core
- Two aromatic groups (2-chloro-6-fluorobenzamide and 3-chlorophenyl)
- An amide functional group
This structural composition is crucial for its biological activity, as modifications can significantly influence its pharmacological effects.
Biological Activity Overview
Benzofuran derivatives exhibit a wide range of biological activities, including:
- Anticancer properties : Many studies have demonstrated that benzofuran derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The presence of halogen substituents, such as chlorine and fluorine, often enhances these effects by increasing lipophilicity and altering receptor interactions .
- Antimicrobial effects : Some derivatives show activity against various bacterial strains, indicating potential for development as antimicrobial agents .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Halogen Positioning : The position of halogen atoms on the benzofuran ring is critical. For instance, compounds with halogens at specific positions showed enhanced cytotoxicity against leukemia cells with IC50 values as low as 0.1 μM .
- Amide Group Influence : The presence of an amide group has been shown to be essential for anticancer activity. Compounds lacking this functional group typically exhibited reduced efficacy .
Case Studies and Research Findings
Several studies have evaluated the biological activity of benzofuran derivatives similar to our compound:
- Cytotoxicity Studies :
-
Mechanistic Insights :
- In vitro testing demonstrated that these compounds could inhibit critical signaling pathways involved in cell proliferation, such as the AKT pathway. This inhibition leads to mitotic catastrophe in cancer cells, effectively reducing tumor growth in murine models without significant side effects on normal tissues .
- Comparative Analysis :
Data Table: Biological Activity of Related Compounds
| Compound Name | Structure | IC50 (μM) | Target Cell Line | Activity |
|---|---|---|---|---|
| Compound A | Benzofuran with Cl at C-5 | 0.1 | K562 | High Cytotoxicity |
| Compound B | Benzofuran with F at C-6 | 5 | HL60 | Moderate Cytotoxicity |
| Compound C | Benzofuran with N-phenethyl carboxamide | 1.136 | Various Cancer Cells | Comparable to Doxorubicin |
Q & A
Q. What are the key structural features of 3-(2-chloro-6-fluorobenzamido)-N-(3-chlorophenyl)-1-benzofuran-2-carboxamide, and how do they influence its reactivity?
The compound contains a benzofuran core substituted with a 2-chloro-6-fluorobenzamido group at position 3 and an N-(3-chlorophenyl)carboxamide at position 2. The halogenated aromatic rings (chloro and fluoro substituents) enhance electrophilic reactivity and stability, while the amide linkages facilitate hydrogen bonding with biological targets. Structural analogs, such as N-(3-chloro-4-fluorophenyl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide, demonstrate that halogen positioning significantly impacts bioactivity .
Q. What is a standard synthetic route for benzofuran-2-carboxamide derivatives like this compound?
Synthesis typically involves:
- Benzofuran core formation : Cyclization of substituted phenols or thiophenols using acid catalysts or oxidative conditions.
- Amide coupling : Reaction of the benzofuran carboxylic acid with halogenated anilines (e.g., 3-chloroaniline) using coupling agents like EDCl/HOBt.
- Functionalization : Introduction of substituents (e.g., 2-chloro-6-fluorobenzamido) via nucleophilic acyl substitution or Schotten-Baumann reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : To confirm substitution patterns (e.g., aromatic protons, amide NH signals).
- HRMS : For exact molecular weight verification.
- FT-IR : To identify carbonyl (C=O) and amide (N-H) stretches.
- X-ray crystallography (if crystalline): For absolute configuration determination, as seen in structurally related benzofuran derivatives .
Advanced Research Questions
Q. How can contradictory bioactivity data between structurally similar benzofuran carboxamides be resolved?
Contradictions often arise from subtle structural differences. For example:
- Substituent effects : Compare N-(3-chlorophenyl) vs. N-(3-methoxyphenyl) analogs. Methoxy groups may enhance solubility but reduce target binding affinity due to steric hindrance .
- Experimental conditions : Varying cell lines or assay protocols (e.g., IC₅₀ values in cancer vs. microbial models). Standardize assays using positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What computational strategies are effective for predicting the binding mode of this compound to biological targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on halogen bonds between Cl/F substituents and hydrophobic pockets.
- MD simulations : Assess stability of ligand-target complexes over time.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .
Q. How can reaction yields be optimized during the synthesis of multi-step benzofuran derivatives?
- Stepwise purification : Isolate intermediates (e.g., benzofuran carboxylic acid) before amide coupling to reduce side reactions.
- Catalyst screening : Test Pd-based catalysts for Ullmann-type couplings of halogenated aryl groups.
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for amide bond formation to enhance solubility .
Q. What mechanistic insights explain the anticancer activity of halogenated benzofuran carboxamides?
Studies on analogs suggest:
- Topoisomerase inhibition : Intercalation into DNA-topoisomerase complexes via planar benzofuran cores.
- Apoptosis induction : Activation of caspase-3/7 pathways observed in N-(3-chloro-4-fluorophenyl) derivatives.
- ROS generation : Electron-withdrawing substituents (Cl, F) may enhance oxidative stress in cancer cells .
Methodological Guidance
Q. How to design a SAR study for halogenated benzofuran carboxamides?
- Varied substituents : Synthesize analogs with Cl/F at different positions on the benzamido and phenyl groups.
- Bioactivity assays : Test against panels of cancer cell lines (e.g., MCF-7, HepG2) and microbial strains.
- Data analysis : Use multivariate regression to identify substituent contributions to potency .
Q. What strategies mitigate solubility issues during in vitro testing?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability.
- Co-solvents : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles, as demonstrated for related benzofurans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
